Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrFN2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H20BrFN2O2 |
---|---|
Molecular Weight |
359.23 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
KJYAWUCXKMOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.